Fmoc-D-alanine(1-pyrazolyl)-OH is a specialized amino acid derivative used in peptide synthesis and drug development. It combines the Fmoc (9-fluorenylmethoxycarbonyl) protection group with D-alanine and a pyrazole moiety, enhancing the compound's utility in creating complex peptide structures. This compound is significant in the field of medicinal chemistry, particularly for its potential applications in developing therapeutic agents.
The compound can be synthesized through various methods, primarily involving solid-phase peptide synthesis techniques. Fmoc-D-alanine itself is commercially available from several suppliers, including Sigma-Aldrich and Biosynth, and can be modified to introduce the pyrazolyl group through specific chemical reactions.
Fmoc-D-alanine(1-pyrazolyl)-OH belongs to the class of amino acids and derivatives, specifically categorized as a protected amino acid used in peptide synthesis. It is also classified as a building block for more complex organic molecules and pharmaceuticals.
The synthesis of Fmoc-D-alanine(1-pyrazolyl)-OH typically employs solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains while minimizing side reactions. The process involves:
The reaction conditions are optimized to ensure high yields and purity, often requiring specific solvents and coupling agents. For instance, using N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) as coupling agents can enhance reaction efficiency.
Fmoc-D-alanine(1-pyrazolyl)-OH has a complex structure characterized by:
Fmoc-D-alanine(1-pyrazolyl)-OH participates in several key chemical reactions during peptide synthesis:
The choice of coupling reagents and solvents significantly affects the yield and purity of the final product. For example, using anhydrous solvents can reduce hydrolysis rates during reactions.
The mechanism of action for Fmoc-D-alanine(1-pyrazolyl)-OH primarily involves its role as a building block in peptide synthesis:
This mechanism allows for the selective formation of peptides with defined sequences, which are critical for biological activity in therapeutic applications.
Relevant data include melting point ranges and solubility parameters that guide practical applications in laboratory settings.
Fmoc-D-alanine(1-pyrazolyl)-OH finds applications primarily in:
Non-canonical amino acids (ncAAs) serve as indispensable tools for overcoming inherent limitations of natural amino acids in SPPS. They enable the introduction of unique functional groups—such as bioorthogonal handles (azides, alkynes), post-translational modification mimics (phosphonates, sulfonates), and conformational constraints (cyclic, α,α-disubstituted)—directly into peptide sequences during automated synthesis. Their incorporation addresses critical challenges including proteolytic susceptibility, conformational flexibility, and limited side-chain functionality. Fmoc-D-Ala(1-Pyrazolyl)-OH exemplifies this strategy by replacing the metabolically vulnerable L-conformation with the D-stereochemistry, significantly enhancing resistance to enzymatic degradation commonly associated with natural L-amino acids [3] [6]. Furthermore, the pyrazolyl group introduces a sterically bulky and electron-rich side chain that impedes protease access and cleavage.
The successful integration of ncAAs like Fmoc-D-Ala(1-Pyrazolyl)-OH into SPPS relies heavily on their compatibility with Fmoc/tBu chemistry. This requires stability to repetitive piperidine deprotection (20% in DMF) and resistance to acidic cleavage conditions (TFA cocktails) used for global deprotection and resin release. Crucially, they must not promote side reactions such as aspartimide formation or aggregation during chain assembly. The design of Fmoc-D-Ala(1-Pyrazolyl)-OH inherently mitigates aspartimide risk in adjacent residues due to the reduced nucleophilicity of the pyrazole nitrogen compared to standard amide backbones, a significant advantage in sequences prone to this degradation pathway [10]. Studies monitoring Fmoc deprotection kinetics using near-infrared (NIR) spectroscopy confirm that pyrazolyl-modified amino acids exhibit coupling and deprotection profiles compatible with standard SPPS cycles, facilitating their seamless use alongside canonical Fmoc-amino acids [6].
Pyrazolyl functionalization, particularly through the 1-pyrazolyl attachment as present in Fmoc-D-Ala(1-Pyrazolyl)-OH, imparts distinctive structural and electronic properties to the peptide backbone. The pyrazole heterocycle is a five-membered aromatic ring featuring two adjacent nitrogen atoms, contributing significant dipole moments (~5 D) and robust chemical stability toward hydrolysis, oxidation, and metabolic degradation [4] [8]. When incorporated as a side chain, this heterocycle profoundly influences peptide conformation through steric bulk and hydrogen-bonding capacity. The pyrazole ring can function simultaneously as a hydrogen-bond acceptor (via the pyridinic nitrogen) and donor (via the pyrrolic N-H), enabling novel intramolecular interactions or binding to biological targets that are inaccessible to alkyl side chains.
This functionalization strategy enables precise backbone rigidification. The constrained geometry of the pyrazole ring restricts side-chain rotation (χ1 and χ2 angles), reducing conformational entropy and promoting specific peptide folds. This is particularly valuable for stabilizing β-turns or helical motifs without resorting to backbone cyclization or disulfide bridges. Additionally, the electron-rich nature of the pyrazole ring facilitates π-stacking interactions with aromatic residues (Phe, Tyr, Trp) or exogenous ligands, further stabilizing tertiary structures. Research demonstrates that pyrazole-conjugated peptides exhibit enhanced biological activity profiles, particularly as antimicrobial agents and enzyme inhibitors, attributed to improved target engagement and membrane interaction capabilities [2] [7]. For instance, pyrazole-peptide conjugates targeting DNA gyrase show potent antibacterial effects against ESKAPE pathogens by combining the membrane-penetrating ability of hydrophobic peptides with the enzyme-inhibiting capacity of the pyrazole heterocycle [2]. The D-configuration in Fmoc-D-Ala(1-Pyrazolyl)-OH further enhances this by reducing susceptibility to enzymatic cleavage while maintaining bioactivity.
The synthesis and incorporation of Fmoc-D-Ala(1-Pyrazolyl)-OH rely fundamentally on orthogonal protection strategies. The Fmoc group provides temporary Nα-protection, cleaved under basic conditions (piperidine), while the carboxylic acid remains unprotected and activated for coupling. The pyrazolyl nitrogen atoms, however, present potential nucleophilic sites that could interfere with acylation reactions during chain assembly if not appropriately protected. Fortunately, the 1-substituted pyrazole ring exhibits reduced nucleophilicity compared to imidazole or secondary amines, often permitting its use without additional protection, particularly when employing mild coupling agents like Oxyma/DIC [3] [10]. This simplifies synthesis and avoids extra deprotection steps.
Table 1: Orthogonal Protection Scheme Compatibility for Fmoc-D-Ala(1-Pyrazolyl)-OH
Functional Group | Protection Requirement | Common Protecting Groups | Cleavage Conditions | Orthogonality with Fmoc |
---|---|---|---|---|
Nα-Amine | Essential | Fmoc | 20% Piperidine/DMF | Base-labile |
Carboxylic Acid | Unprotected | None | N/A | Activated for coupling |
Pyrazole Nitrogens (N1, N2) | Typically not required | None (inherently low nucleophilicity) | N/A | Stable to piperidine & TFA |
Other Functional Groups (if present) | Variable | Boc, Trt, Pbf, tBu | Acid (TFA) | Acid-labile |
For complex syntheses involving additional reactive groups on modified pyrazoles, acid-labile protecting groups (e.g., Boc for amines, Trt for carbamates) offer orthogonality. These remain stable during Fmoc removal but are cleaved during standard TFA-mediated global deprotection/resin cleavage [5] [10]. This orthogonality is crucial for synthesizing peptides containing other sensitive residues (e.g., Asp, Glu, Lys) without side-chain deprotection or side reactions. The inherent stability of the pyrazolyl ring to both basic Fmoc deprotection and acidic final cleavage (TFA/scavengers) makes Fmoc-D-Ala(1-Pyrazolyl)-OH exceptionally versatile [3] [6]. Furthermore, the pyrazolyl ring itself can serve as a metal-coordinating ligand, forming stable complexes with Cu(II), Ni(II), and other transition metals. This property can be exploited for creating metallopeptides or facilitating site-specific bioconjugations without requiring additional protecting groups, leveraging its innate coordination chemistry [3].
Table 2: Pyrazole-Containing Peptide Conjugates and Their Applications
Peptide-Pyrazole Conjugate Structure | Synthetic Method | Key Application | Reported Advantage | Source |
---|---|---|---|---|
BocNH-Phe-Ala-OH / Boc-NH-Val-Ala-Leu-OH linked to 3-phenyl-5-aryl pyrazole | EDC·HCl mediated amide coupling | Antibacterial agents (DNA gyrase inhibition) | Enhanced activity against E. coli and S. aureus | [2] |
Fmoc-β-(4-Thiazolyl)-Ala-OH / Fmoc-β-(2-Pyridyl)-Ala-OH / Fmoc-3-(1-Pyrazolyl)-Ala-OH | Fmoc-SPPS on Prelude™ synthesizer | Histatin mimics (metal coordination) | Stable Cu(II)/Ni(II) complexes mimicking native peptides | [3] |
3-Amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid derivatives | 1,3-Dipolar cycloaddition | Peptide mimetics (β-turn induction) | Conformational constraint mimicking bioactive turns | [7] |
TAT-KR-12 analogs with triazole or pyrazole linkers | CuAAC or SPPS functionalization | Antimicrobial peptides (AMP) | Improved protease resistance & lower hemolysis | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0